Conformational Restriction: Spiro Cyclobutane vs. Non-Spiro 6,7-Dihydro Core
The spiro cyclobutane ring in the target compound replaces the freely rotating C6 methylene groups of the standard 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold (CAS 1383675-84-0) [1]. This substitution reduces the number of rotatable bonds from 1 to 0 [2], locking the oxazine ring into a single dominant conformation. In Pfizer's PDE4B patent (WO2017145013), conformational pre-organization of the pyrazolo-oxazine core was critical for achieving PDE4B isoform selectivity over PDE4D [1]. The cyclobutane spiro center also increases the molecular weight from 124.14 g/mol (non-spiro) to 164.20 g/mol and raises the computed XLogP3 from approximately 0.5 (estimated for the non-spiro base) to 1.4 [3], which can improve membrane permeability for CNS targets.
| Evidence Dimension | Conformational flexibility and physicochemical properties |
|---|---|
| Target Compound Data | MW 164.20 g/mol; Rotatable bonds 0; XLogP3 1.4 |
| Comparator Or Baseline | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (non-spiro): MW 124.14 g/mol; Rotatable bonds 1; XLogP3 ~0.5 (estimated) |
| Quantified Difference | ΔMW = +40.06 g/mol; ΔRotatable bonds = -1; ΔXLogP3 ≈ +0.9 |
| Conditions | Computed physicochemical properties (PubChem 2024 release); conformational locking inferred from spiro architecture |
Why This Matters
The conformational lock and altered lipophilicity directly impact target binding thermodynamics and CNS penetration potential, making the spiro cyclobutane variant a non-interchangeable tool for SAR exploration of PDE4B-selective inhibitors.
- [1] WO2017145013A1 – Pfizer Inc. Patent describing SAR around pyrazolo[5,1-b][1,3]oxazine core for PDE4B inhibition. View Source
- [2] PubChem CID 162394431: Computed Cactvs Rotatable Bond Count = 0. View Source
- [3] PubChem CID 162394431: XLogP3-AA 1.4; Molecular Weight 164.20 g/mol. View Source
